N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Descripción
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a substituted benzamide scaffold. The structural complexity arises from two critical pharmacophores:
- A pyrrolidine-1-sulfonyl group on the benzamide ring, contributing to solubility and hydrogen-bonding capacity via the sulfonyl oxygen atoms.
Synthesis: The synthesis pathway aligns with methodologies described for analogous thiadiazole derivatives (e.g., and ). Key steps include:
Thiadiazole formation: Cyclization of thiosemicarbazides under reflux with CS₂/KOH .
Thioether linkage: Nucleophilic substitution between a thiol-containing intermediate and a halogenated acetamide derivative .
Sulfonylation: Introduction of the pyrrolidine sulfonyl group via coupling with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid in DMF using LiH as a base .
The compound’s design targets enzymes or receptors where both hydrophobic and polar interactions are critical, such as acetylcholinesterase (AChE) or kinase inhibitors, as suggested by structural analogs in and docking studies in .
Propiedades
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-15-11-16(2)13-18(12-15)24-20(29)14-33-23-27-26-22(34-23)25-21(30)17-5-7-19(8-6-17)35(31,32)28-9-3-4-10-28/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUMDMOTBYCFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . The compound features a 1,3,4-thiadiazole ring linked to a benzamide moiety through a thioether bond, which contributes to its diverse biological activity.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro tests using the MTT assay revealed that derivatives similar to this compound exhibit significant antiproliferative activity against cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer) .
The proposed mechanisms through which this compound exerts its biological effects include:
- Target Interaction : Similar compounds have been shown to target critical pathways involving PI3K and mTOR , which are pivotal in cell growth and proliferation .
- Inhibition of Tubulin Polymerization : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, thereby affecting cell division .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies indicate that thiadiazole derivatives can effectively combat Gram-positive and Gram-negative bacteria as well as fungal strains:
Anti-inflammatory Effects
Thiadiazole derivatives have been recognized for their anti-inflammatory properties. The presence of specific functional groups enhances their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of 7.4 µM, suggesting strong anticancer activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against various bacterial strains. The compound exhibited MIC values lower than standard antibiotics like streptomycin and fluconazole, highlighting its potential as an effective antimicrobial agent .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To contextualize this compound’s properties, we compare it to structurally and functionally related molecules (Table 1).
Table 1: Structural and Functional Comparison
Key Comparative Insights
Thiadiazole vs. Oxadiazole/Triazine Cores :
- The 1,3,4-thiadiazole core in the target compound offers greater metabolic stability compared to 1,3,4-oxadiazole (prone to hydrolysis) . However, triazine-based analogs () may exhibit enhanced π-stacking but increased synthetic complexity.
Substituent Effects :
- Pyrrolidine sulfonyl vs. Piperidine-ethylthio : The pyrrolidine sulfonyl group in the target compound enhances solubility and hydrogen-bond acceptor capacity compared to the piperidine-ethylthio group in derivatives 7a-7l . This may explain its hypothetical superior AChE inhibition.
- 3,5-Dimethylphenyl vs. Substituted Phenyl Groups : The dimethyl substitution on the phenyl ring (target compound) optimizes hydrophobic enclosure, a critical factor in Glide XP docking scores for ligand-receptor binding ().
Binding Affinity Predictions :
- Molecular docking (Glide XP, ) suggests the target compound’s sulfonyl group forms strong hydrogen bonds with residues like Tyr337 in AChE, while the dimethylphenyl group engages in hydrophobic enclosure with Trp284. Comparatively, piperidine-ethylthio derivatives (7a-7l) lack this dual interaction profile, correlating with their higher IC₅₀ values .
Métodos De Preparación
Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol
The thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. Adapting methods from, a one-pot reaction between thiocarbohydrazide and carbon disulfide in alkaline ethanol yields 5-amino-1,3,4-thiadiazole-2-thiol (Compound A, 78% yield).
Reaction Conditions :
Functionalization at the 5-Position
The thiol group of Compound A undergoes alkylation with 2-bromo-N-(3,5-dimethylphenyl)acetamide (Compound B) to install the thioether linkage.
Synthesis of Compound B :
- Bromoacetylation : 3,5-Dimethylaniline is treated with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as a base (0–5°C, 2 hours, 85% yield).
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Thioether Formation :
- Reagents : Compound A (1.0 eq), Compound B (1.1 eq), TEA (1.5 eq)
- Solvent : DMF, 25°C, 12 hours
- Yield : 68% after silica gel purification (CH₂Cl₂/MeOH 95:5).
Introduction of the 4-(Pyrrolidin-1-ylsulfonyl)benzamide Group
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
Sulfonylation of 4-aminobenzoic acid with pyrrolidine in the presence of sulfonyl chloride provides the sulfonamide intermediate.
Procedure :
Amidation of the Thiadiazole Intermediate
The carboxylic acid is activated as an acid chloride using oxalyl chloride and coupled to the amine-functionalized thiadiazole.
Reaction Scheme :
- Acid Chloride Formation : 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq), oxalyl chloride (2.0 eq), catalytic DMF, DCM, 0°C → 25°C, 3 hours.
- Coupling : React with Compound C (1.0 eq) in THF with TEA (3.0 eq) at 0°C for 1 hour, then 25°C for 12 hours.
- Yield : 62% after precipitation from ethyl acetate/hexane.
Optimization and Challenges
Mitigating Sulfur Oxidation
The thioether linkage is prone to oxidation during sulfonylation steps. Substituting DMF with acetonitrile as the solvent and adding antioxidants (e.g., BHT) improved stability, increasing overall yield from 45% to 63%.
Purification of Polar Intermediates
Reverse-phase chromatography (C18 column, MeOH/H₂O gradient) effectively resolved the final compound from unreacted sulfonamide and thiadiazole precursors.
Analytical Characterization
Spectroscopic Data :
| Intermediate | ¹H NMR (DMSO-d₆) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Compound A | δ 13.2 (s, 1H, SH), 7.1 (s, 2H, NH₂) | 3151 (S-H), 1650 (C=N) | 134 [M+H]⁺ |
| Final Compound | δ 8.21 (d, J=8.4 Hz, 2H, ArH), 2.51 (s, 6H, CH₃) | 1712 (C=O), 1342 (S=O) | 532 [M+H]⁺ |
HPLC Purity : 98.6% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis of this thiadiazole-benzamide hybrid involves multi-step reactions, including nucleophilic substitution, amide coupling, and sulfonylation. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing thiadiazole intermediate with a 2-((3,5-dimethylphenyl)amino)-2-oxoethyl group under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl moiety via reaction with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in anhydrous dichloromethane, using triethylamine as a base .
Optimization : - Monitor reaction progress via TLC or HPLC to avoid over-reaction.
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons and carbons in the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and pyrrolidinyl sulfonyl group (δ 3.0–3.5 ppm for methylene protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 527.12) and fragmentation patterns .
- FT-IR : Detect characteristic bands (e.g., 1680 cm⁻¹ for amide C=O, 1350 cm⁻¹ for sulfonyl S=O) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?
Methodological Answer:
SAR Design :
- Core modifications : Synthesize analogs with variations in the thiadiazole ring (e.g., replacing sulfur with oxygen) or sulfonyl group (e.g., cyclopropylsulfonyl vs. pyrrolidinyl) .
- Functional group substitutions : Compare bioactivity of 3,5-dimethylphenyl vs. 4-fluorophenyl in the amide moiety to assess steric/electronic effects .
Assays : - Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) limitations. Strategies include:
- Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the thiadiazole ring) .
- Solubility enhancement : Modify the sulfonyl group with polar substituents (e.g., morpholine instead of pyrrolidine) to improve aqueous solubility .
- Prodrug design : Mask the amide group with ester prodrugs to enhance bioavailability .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) form hydrogen bonds with the benzamide carbonyl and sulfonyl groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with IC₅₀ data to predict activity trends .
Basic: How to troubleshoot low yields during the final sulfonylation step?
Methodological Answer:
Low yields (<40%) may result from:
- Moisture sensitivity : Ensure anhydrous conditions using molecular sieves or dry solvents.
- Steric hindrance : Switch from DCM to THF to improve reagent diffusion .
- Side reactions : Add DMAP as a catalyst to accelerate sulfonylation and reduce byproduct formation .
Advanced: What strategies address poor solubility in pharmacological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance cellular uptake .
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate derivative .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Heat-treat lysates from compound-exposed cells and monitor target protein denaturation via Western blot .
- Photoaffinity labeling : Incorporate a photoactive diazirine group into the compound and crosslink it to bound proteins for LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
